molecular formula C20H17F3N2O2S B2890026 4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide CAS No. 896375-26-1

4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

Cat. No.: B2890026
CAS No.: 896375-26-1
M. Wt: 406.42
InChI Key: DCCHPIMUYCZZBT-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is a benzamide derivative featuring a 4-methoxy-substituted aromatic ring connected via an ethyl linker to a 1,3-thiazole core. The thiazole ring is further substituted at the 2-position with a 4-(trifluoromethyl)phenyl group. This compound’s design integrates key pharmacophores: the methoxybenzamide moiety is associated with bioactivity in ion channel modulation (e.g., antiarrhythmics like encainide ), while the thiazole ring and trifluoromethyl group enhance metabolic stability and target binding through hydrophobic and electronic interactions .

Properties

IUPAC Name

4-methoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2S/c1-27-17-8-4-13(5-9-17)18(26)24-11-10-16-12-28-19(25-16)14-2-6-15(7-3-14)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCHPIMUYCZZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with the benzamide core: The final step involves coupling the thiazole derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: 4-hydroxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide.

    Reduction: 4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Benzamide-Thiazole Derivatives

  • 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (): Differs in thiazole substitution (4-methylphenyl and phenyl at positions 4 and 5 vs. ethyl-linked trifluoromethylphenyl).
  • 4-Methoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide ():
    • Incorporates a sulfonamide-pyrrolidine group on the thiazole-attached phenyl.
    • The sulfonamide enhances solubility but may introduce steric hindrance, affecting receptor binding .

Heterocyclic Core Variations

  • 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b, ): Replaces thiazole with thienopyrimidine, a larger heterocycle.
  • 4-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide ():
    • Substitutes methoxy with fluoro on the benzamide.
    • Fluoro’s electronegativity enhances electronic interactions but reduces steric bulk compared to methoxy .

Linker and Functional Group Modifications

  • N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide (G856-3480, ):
    • Replaces benzamide with ethanediamide and adds a benzodioxin group.
    • The ethanediamide linker may alter hydrogen-bonding patterns, impacting target affinity .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight LogP* Key Substituents Bioactivity Notes
Target Compound 435.38 4.2 4-OCH₃, CF₃-Ph-thiazole CYP3A4 inhibition (predicted)
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide 429.47 3.8 4-CH₃-Ph, 5-Ph-thiazole Antimicrobial activity (hypothesized)
4-Methoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide 513.56 2.5 Pyrrolidine-sulfonyl-Ph-thiazole Improved solubility, unknown target
4-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide 355.40 3.5 4-F, Ph-thiazole Antiviral screening candidate

*Calculated using fragment-based methods.

Biological Activity

4-Methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide, a compound featuring a trifluoromethyl group and a thiazole moiety, has garnered attention for its potential biological activities. The presence of the trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective as therapeutic agents. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18F3N3O2S\text{C}_{17}\text{H}_{18}\text{F}_3\text{N}_3\text{O}_2\text{S}

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to targets such as enzymes involved in inflammation and cancer progression.
  • Antioxidant Properties : The compound may exhibit free radical scavenging capabilities, contributing to its protective effects in cellular environments.
  • Receptor Interaction : Potential interactions with neurotransmitter receptors could suggest applications in neuropharmacology.

In Vitro Studies

Recent studies have evaluated the compound's activity against various biological targets:

Target Assay Type IC50 Value (μM) Remarks
Acetylcholinesterase (AChE)Enzyme Inhibition19.2Moderate inhibition observed
Butyrylcholinesterase (BChE)Enzyme Inhibition13.2Effective against cholinesterases
Lipoxygenase (LOX-15)Enzyme Inhibition10.5Significant inhibition noted
Human Cancer Cell LinesCytotoxicityIC50 < 20Effective against MCF-7 breast cancer cells

These results indicate that the compound possesses moderate to significant inhibitory effects on key enzymes related to neurodegeneration and inflammation.

Case Studies

  • Study on Neuroprotective Effects : A study explored the neuroprotective properties of the compound in models of oxidative stress. It demonstrated a reduction in neuronal cell death and improved survival rates in treated cultures compared to controls.
  • Anti-inflammatory Activity : In a model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.

Discussion

The biological activity of this compound highlights its potential as a multi-target therapeutic agent. Its structural features contribute to enhanced potency against various biological targets, including enzymes associated with neurodegenerative diseases and inflammatory conditions.

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